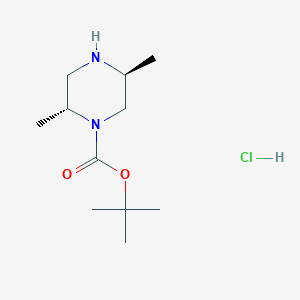![molecular formula C8H12F3NO3 B3105211 2-Azaspiro[3.3]heptan-6-ol trifluoroacetate CAS No. 1523571-02-9](/img/structure/B3105211.png)
2-Azaspiro[3.3]heptan-6-ol trifluoroacetate
Overview
Description
“2-Azaspiro[3.3]heptan-6-ol trifluoroacetate” is a chemical compound with the CAS Number: 1256352-97-2 . It has a molecular weight of 227.18 . The IUPAC name for this compound is 2-azaspiro[3.3]heptan-6-ol 2,2,2-trifluoroacetate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H11NO.C2HF3O2/c8-5-1-6(2-5)3-7-4-6;3-2(4,5)1(6)7/h5,7-8H,1-4H2;(H,6,7) . This code provides a unique representation of the molecular structure.Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 227.18 . It is recommended to be stored at refrigerated temperatures .Scientific Research Applications
Synthesis of Novel Amino Acids and Building Blocks for Drug Design The compound 2-Azaspiro[3.3]heptan-6-ol trifluoroacetate has been studied for its potential in the synthesis of novel amino acids. Notably, 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid were synthesized, contributing to the development of sterically constrained amino acids for applications in chemistry, biochemistry, and drug design (Radchenko, Grygorenko, & Komarov, 2010).
Development of Angular Spirocyclic Azetidines The angular azaspiro[3.3]heptanes, including the this compound, have been synthesized in various forms. These include gem-difluoro and gem-dimethyl variants, which are essential for constructing building blocks in drug discovery. The methods reported provide a scalable and efficient approach to synthesizing these compounds, either as part of a library or on an individual preparative scale (Guerot, Tchitchanov, Knust, & Carreira, 2011).
Enhancing Stability and Solubility with Sulfonate Salts An improved synthesis method for the bicyclic spiro compound 2-oxa-6-azaspiro[3.3]heptane, often isolated as an oxalate salt, has been developed. By isolating it as a sulfonic acid salt, the compound demonstrates enhanced stability and solubility. This advancement allows for broader applications in various reaction conditions (Van der Haas et al., 2017).
Novel Compounds with Potential Antibacterial Activity In the realm of antibacterial drug development, novel compounds such as 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines have been synthesized. These compounds exhibit potent in vitro antibacterial activity against various respiratory pathogens. Their efficacy extends to multidrug-resistant and quinolone-resistant strains, showcasing their potential in treating respiratory tract infections (Odagiri et al., 2013).
Lipophilicity Reduction in Medicinal Chemistry Azaspiro[3.3]heptanes have been analyzed for their role in lowering the lipophilicity of molecules commonly used in medicinal chemistry. They have been used as replacements for morpholines, piperidines, and piperazines, often resulting in a significant reduction in the measured logD of the molecules. This reduction is primarily attributed to increased basicity, highlighting their significance in drug development (Degorce, Bodnarchuk, & Scott, 2019).
Future Directions
The synthesized compounds, 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, are analogues of the natural compounds (ornitine and GABA, respectively) which play important roles in biological processes. Therefore, they can be advantageously used in medicinal chemistry and drug design .
Properties
IUPAC Name |
2-azaspiro[3.3]heptan-6-ol;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.C2HF3O2/c8-5-1-6(2-5)3-7-4-6;3-2(4,5)1(6)7/h5,7-8H,1-4H2;(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXPFAANANHXGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CNC2)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-Fluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B3105137.png)


![exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride](/img/structure/B3105166.png)
![(1r,4r)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate](/img/structure/B3105176.png)


![5-Oxa-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B3105208.png)
![8-Oxa-5-azaspiro[3.5]nonane hemioxalate](/img/structure/B3105216.png)
![tert-butyl N-[(tert-butoxy)carbonyl]-N-{7-chloro-1H-imidazo[4,5-c]pyridin-4-yl}carbamate](/img/structure/B3105218.png)

![Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B3105232.png)
![1-Oxa-6-azaspiro[3.3]heptane hemioxalate](/img/structure/B3105242.png)
